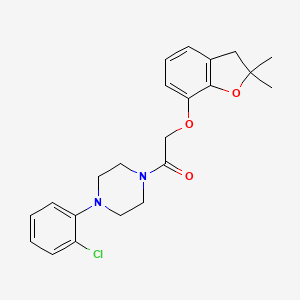

1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone

Description

Properties

IUPAC Name |

1-[4-(2-chlorophenyl)piperazin-1-yl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2O3/c1-22(2)14-16-6-5-9-19(21(16)28-22)27-15-20(26)25-12-10-24(11-13-25)18-8-4-3-7-17(18)23/h3-9H,10-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDJVABRXHEDQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone, also known by its CAS number 909779-33-5, is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 387.903 g/mol. Its structure features a piperazine ring substituted with a 2-chlorophenyl group and an ether linkage to a dimethyl benzofuran derivative.

| Property | Value |

|---|---|

| Molecular Formula | C21H26ClN3O2 |

| Molecular Weight | 387.903 g/mol |

| CAS Number | 909779-33-5 |

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly the serotonin (5-HT) and dopamine receptors. The piperazine moiety is known for its affinity towards these receptors, which may contribute to its anxiolytic and antidepressant effects.

- Dopamine Receptor Interaction : The compound may act as an antagonist at dopamine D4 receptors, which are implicated in mood regulation and psychotic disorders .

- Serotonin Receptor Modulation : The presence of the piperazine group suggests potential activity at serotonin receptors, particularly 5-HT_1A and 5-HT_2A, which are significant targets in treating anxiety and depression.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing the piperazine nucleus have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The compound's structural similarity suggests it may possess comparable antibacterial activity.

Enzyme Inhibition

Research has demonstrated that piperazine derivatives can act as inhibitors for enzymes like acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in neurotransmission and metabolic processes, respectively. Inhibition of AChE is particularly relevant for treating Alzheimer's disease .

Study on Antidepressant Effects

A study evaluated the antidepressant-like effects of several piperazine derivatives in animal models. The results indicated that compounds structurally related to this compound significantly reduced immobility time in forced swim tests, suggesting enhanced serotonergic activity .

Antibacterial Screening

In another investigation focusing on antibacterial properties, compounds similar to this one were tested against Salmonella typhi and Bacillus subtilis. Results showed moderate to strong inhibition against these strains, indicating a potential therapeutic application in treating bacterial infections .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds containing piperazine moieties exhibit significant antidepressant effects. Studies have shown that derivatives similar to 1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. These mechanisms are crucial in developing new antidepressants that may offer fewer side effects compared to traditional therapies .

Antipsychotic Properties

The compound's structural similarity to known antipsychotic agents suggests potential efficacy in treating schizophrenia and other psychotic disorders. Research has demonstrated that piperazine derivatives can influence dopaminergic pathways, which are often dysregulated in psychotic conditions . Clinical trials focusing on this class of compounds may provide insights into their effectiveness and safety profiles.

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties. Neuroprotection is vital in conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress and neuroinflammation play significant roles. The ability of this compound to cross the blood-brain barrier enhances its potential as a therapeutic agent in neurodegenerative diseases .

Case Study 1: Antidepressant Efficacy

A study conducted on a series of piperazine derivatives revealed that modifications similar to those found in this compound resulted in enhanced antidepressant-like effects in animal models. The study utilized behavioral tests such as the forced swim test and tail suspension test to evaluate efficacy .

Case Study 2: Schizophrenia Treatment

In another clinical trial focusing on piperazine derivatives, researchers assessed the antipsychotic potential of compounds structurally related to this compound. Results indicated significant improvements in psychotic symptoms among participants compared to placebo groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related derivatives, focusing on substituent variations, physicochemical properties, and biological implications.

Key Observations and Research Findings

Halogen Substituent Effects :

- The 2-chlorophenyl group in the target compound may confer stronger σ-receptor affinity compared to 4-fluorophenyl () due to chlorine’s larger atomic radius and electronegativity .

- 3-Chlorophenyl analogues () could exhibit reduced activity compared to ortho-substituted derivatives, as meta-substitution often disrupts optimal receptor interactions .

Dihydrobenzofuran vs.

Biological Activity Trends: Piperazine-ethanone hybrids with extended aromatic systems (e.g., azo-quinoline in ) show improved antifungal activity when complexed with metals, suggesting the ethanone bridge is a viable site for functionalization . Chlorine placement (on aryl vs. ethanone) significantly alters target selectivity. For example, ’s chlorine-on-ethanone derivative lacks the dihydrobenzofuran moiety but retains broad-spectrum activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.